2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide
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Overview
Description
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-ethyl-5-(4-methylphenyl)-1,2,4-triazole with a suitable sulfanylating agent under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound.
Condensation Reaction: The final step involves the condensation of the sulfanyl-triazole intermediate with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, and organic solvents like dichloromethane or toluene.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by forming disulfide bonds with thiol-containing proteins. The methoxyphenyl moiety can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a keto-enol tautomerism, used in various organic synthesis reactions.
Benzothiazole derivatives: Compounds with similar sulfur-containing heterocycles, known for their antimicrobial and anticancer properties.
Uniqueness
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide is unique due to its combination of a triazole ring, sulfanyl group, and methoxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H23N5O2S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H23N5O2S/c1-4-26-20(17-9-5-15(2)6-10-17)24-25-21(26)29-14-19(27)23-22-13-16-7-11-18(28-3)12-8-16/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13- |
InChI Key |
OARXDWDMWMHGIW-XKZIYDEJSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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